![molecular formula C22H25N5O3 B566292 Alanine Valsartan CAS No. 137862-57-8](/img/structure/B566292.png)
Alanine Valsartan
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Overview
Description
Valsartan is an angiotensin II receptor blocker (ARB). It works by blocking a substance in the body that causes blood vessels to tighten. Valsartan relaxes the blood vessels and lowers blood pressure, increasing the supply of blood and oxygen to the heart .
Synthesis Analysis
The synthesis of Valsartan involves several steps including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis .Molecular Structure Analysis
Valsartan’s molecular structure has been revealed through single crystal structures. Two new highly crystalline forms, named form E and an ethanol solvate form F, were discovered and fully characterized .Chemical Reactions Analysis
The key step of the reaction cascade in Valsartan synthesis is the Suzuki-Miyaura cross-coupling, catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide .Physical And Chemical Properties Analysis
Valsartan’s physicochemical properties such as hygroscopicity, chemical stability, crystallinity, and dissolution behaviors have been studied. A highly crystalline form E of Valsartan presents a remarkably different dissolution behavior and superior chemical stability .Scientific Research Applications
Antihypertensive Drug
Valsartan is primarily used as an antihypertensive drug . It is an orally active medication that reduces blood pressure due to selective inhibition of angiotensin II receptor type 1 .
Treatment of Hypertension via Transdermal Administration
Apart from its primary oral application, transdermal administration of Valsartan has also been investigated for the treatment of hypertension .
Enhancement of Bioavailability through Microencapsulation
The bioavailability of Valsartan can be enhanced by various microencapsulation methods . In one study, Valsartan-loaded polymeric nanoparticles were manufactured from Eudragit® RLPO using an emulsion–solvent evaporation method .
Use of Nanoparticles for Drug Delivery
Valsartan-loaded nanoparticles have been prepared using ethyl cellulose and poly (methyl methacrylate) polymers . These nanoparticles can be administered orally and have shown potential as drug carriers for Valsartan delivery .
Improvement of Solubility
The solubility of Valsartan in the model intestinal medium was increased by the originally processed ethyl cellulose-valsartan nanoparticles .
Prolonged Drug Release
Poly (methyl methacrylate)-valsartan nanoparticles enabled substantially prolonged drug release . This could potentially reduce the dosage/frequency and thus minimize side effects.
Sustainable Production Method
A more cost-effective and sustainable production method has been developed that reduces the use of excipients and their expected emission into the environment . This method involves the use of Eudragit® RLPO to manufacture Valsartan-loaded polymeric nanoparticles without the need for a stabilizer .
Potential Dose Reduction
In silico simulations using a model validated previously indicate a potential dose reduction of 60–70% compared to existing drug products . This could potentially lead to fewer side effects and improved patient compliance.
Mechanism of Action
Target of Action
Valsartan, a key component of Alanine Valsartan, belongs to the angiotensin II receptor blocker (ARB) family of drugs . Its primary target is the angiotensin receptor 1 (AT1) . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is vital for hemostasis and regulation of kidney, vascular, and cardiac functions .
Mode of Action
Valsartan selectively binds to the AT1 receptor, preventing the protein angiotensin II from binding and exerting its hypertensive effects . This interaction leads to a series of changes, including reduced vasoconstriction, decreased synthesis of aldosterone and ADH, reduced cardiac stimulation, and decreased renal reabsorption of sodium .
Pharmacokinetics
Valsartan is metabolized to an inactive metabolite, valeryl 4-hydroxy valsartan . It is excreted primarily in feces (83%) and urine (~13%) as unchanged drug . The onset of action is approximately 2 hours, and the duration of action is 24 hours . The half-life of elimination in adults is approximately 6 hours, which is 35% longer in elderly patients .
Action Environment
The action of Valsartan can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug . Additionally, patients with mild-to-moderate chronic liver disease have about twice the AUC value . In elderly patients, the AUC is about 70% higher, and the half-life is 35% longer .
Future Directions
properties
IUPAC Name |
(2S)-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-3-4-9-20(28)27(15(2)22(29)30)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)21-23-25-26-24-21/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,29,30)(H,23,24,25,26)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCDZSRVDUYPKU-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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